molecular formula C19H15N3O2 B2723062 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 303995-74-6

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B2723062
CAS No.: 303995-74-6
M. Wt: 317.348
InChI Key: QGQHNZOYGOYNMH-VAWYXSNFSA-N
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Description

This compound is a substituted isoxazole derivative featuring a 4-methoxyphenylamino ethenyl group at position 5, a phenyl group at position 3, and a cyano group at position 4 of the isoxazole ring. Its molecular formula is C₁₉H₁₅N₃O₂, with a molecular weight of 317.35 g/mol . The carbonitrile group may contribute to hydrogen bonding or dipole interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

5-[(E)-2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-23-16-9-7-15(8-10-16)21-12-11-18-17(13-20)19(22-24-18)14-5-3-2-4-6-14/h2-12,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQHNZOYGOYNMH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable vinyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile exhibit significant anticancer properties. Research focusing on the structure-activity relationship (SAR) has shown that modifications to the phenyl and oxazole moieties can enhance cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects
    • The compound may also play a role in neuroprotection. Investigations into its mechanism of action suggest that it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anti-inflammatory Properties
    • Preliminary findings suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory conditions .

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Composites
    • The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved performance characteristics compared to traditional materials .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the methoxy group in enhancing activity through increased lipophilicity and receptor binding affinity .

Case Study 2: Neuroprotective Mechanism

In vitro studies using neuronal cell cultures have shown that the compound can reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential applications in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Heterocycle Core Substituents Molecular Weight (g/mol) Key Features References
5-[(E)-2-[(4-Methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile Isoxazole 4-Methoxyphenylamino ethenyl, phenyl, cyano 317.35 Electron-donating methoxy group; potential for enhanced solubility and target interaction.
5-[(E)-2-[(2,4-Difluorophenyl)amino]ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile Thiazole 2,4-Difluorophenylamino ethenyl, methylsulfanyl, cyano 335.39 Fluorine substituents (electron-withdrawing); thiazole core (sulfur atom) increases lipophilicity. Methylsulfanyl may enhance metabolic stability.
3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile Isoxazole 2-Chloro-6-fluorophenyl, 3-methoxyphenylamino ethenyl, cyano 369.78 Chloro and fluoro groups introduce steric and electronic effects; meta-methoxy may alter dipole orientation vs. para-substitution.
5-[(E)-2-{[3-(Methylsulfanyl)phenyl]amino}ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile Isoxazole 3-Methylsulfanylphenylamino ethenyl, phenyl, cyano 349.44 Methylsulfanyl group at meta position increases lipophilicity and may influence sulfur-mediated interactions (e.g., with metal ions or cysteine residues).
1,2,4-Triazine, 5-[(1E)-2-(4-methoxyphenyl)ethenyl]-3,6-dimethyl-,4-oxide Triazine 4-Methoxyphenylethenyl, dimethyl, oxide 269.29 Triazine core with oxide group; distinct hydrogen-bonding potential. Methoxy group retained, but heterocycle change alters electronic properties significantly.

Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the parent compound enhances electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. Methylsulfanyl groups (e.g., in and ) introduce steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .

Triazine () offers a nitrogen-rich core, enabling diverse hydrogen-bonding patterns compared to isoxazole .

Positional Isomerism :

  • 3-Methoxy () vs. 4-methoxy (parent compound): The para-substitution in the parent compound provides symmetry and optimal dipole alignment, whereas meta-substitution may distort binding interactions .

Pharmacological Implications

  • Solubility and Bioavailability : The parent compound’s methoxy group likely improves aqueous solubility compared to halogenated analogs . However, methylsulfanyl and thiazole-containing derivatives may exhibit higher logP values, favoring blood-brain barrier penetration .
  • Target Selectivity : Fluorinated and chlorinated analogs () could target enzymes sensitive to electron-deficient aromatic systems (e.g., kinases), while the parent compound may favor receptors requiring electron-rich ligands .

Biological Activity

5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, a compound with the CAS number 303995-74-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the oxazole ring and various substituents that influence its biological activity. The molecular formula is C19H15N3O2C_{19}H_{15}N_3O_2, with a molecular weight of 315.34 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : In vitro assays demonstrated that this compound has significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values reported in the low micromolar range (e.g., IC50 = 5.6 µM against HeLa cells) .
Cell LineIC50 (µM)
HeLa5.6
Caco-27.8
MCF7 (Breast)10.2

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0195 mg/mL against E. coli and also demonstrated activity against Staphylococcus aureus and Candida albicans .
Bacterial StrainMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties.

  • Mechanism : It is hypothesized that the compound inhibits viral replication by interfering with viral RNA polymerase activity.
  • Research Findings : Preliminary data suggest an EC50 value of approximately 32 µM against HCV NS5B, indicating moderate antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxazole Ring : Contributes to the stability and interaction with biological targets.
  • Methoxy Substituent : Enhances lipophilicity, improving cellular uptake.
  • Amino Group : Plays a crucial role in receptor binding and activity modulation.

Q & A

Q. What are the recommended synthetic routes for 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving Knoevenagel condensation to introduce the ethenylamine moiety and subsequent cyclization to form the oxazole ring. Key parameters for yield optimization include:
  • Temperature control : Maintaining 60–80°C during condensation to prevent side reactions .
  • Catalyst selection : Using piperidine or pyridine derivatives to enhance imine formation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min .
  • NMR Spectroscopy :
  • ¹H NMR : Look for the ethenyl proton doublet at δ 7.2–7.4 ppm (J = 16 Hz) and methoxy singlet at δ 3.8 ppm .
  • ¹³C NMR : Confirm the oxazole ring carbons at δ 150–160 ppm and nitrile carbon at ~115 ppm .
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values (e.g., C: 68.2%, H: 4.1%, N: 12.6%) .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and PBS (pH 7.4) at 25°C; quantify via UV-Vis at λmax ~320 nm .
  • Stability :
  • Thermal : Incubate at 40°C for 48 hours; monitor degradation via TLC .
  • Photolytic : Expose to UV light (254 nm) for 24 hours; assess changes using HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level and compare theoretical NMR shifts with experimental data .
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles; compare with computational models .
  • Dynamic NMR : Use variable-temperature experiments to detect conformational equilibria affecting spectral discrepancies .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :
  • Environmental Persistence :
  • Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; analyze degradation products via LC-MS .
  • Photodegradation : Expose to simulated sunlight (300–800 nm) and track half-life .
  • Ecotoxicology :
  • Algal Toxicity : Use Chlorella vulgaris growth inhibition assays (OECD 201) .
  • Daphnia magna Acute Toxicity : 48-hour LC50 testing .

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects with biological activity using Hammett constants .

Q. What strategies address low reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :
  • Standardized Reagents : Use anhydrous solvents and certify reagent purity via GC/MS .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
  • Interlab Validation : Collaborate with multiple labs to refine protocols; document deviations in reaction scales or equipment .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s antioxidant activity in different assay systems?

  • Methodological Answer :
  • Assay Comparison : Cross-validate results using DPPH, ABTS, and FRAP assays under identical conditions (pH, temperature) .
  • Redox Potential Measurement : Use cyclic voltammetry to determine standard reduction potentials; correlate with bioactivity .
  • Interference Testing : Exclude artifacts by testing the compound’s interaction with assay reagents (e.g., DPPH solvent effects) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangePurity (%)Reference
Reaction Temperature70°C65–75%>95
CatalystPiperidine (10 mol%)70–80%97
SolventDMF60–70%93

Q. Table 2. Environmental Fate Testing Conditions

TestConditionEndpointReference
Hydrolysis (pH 7)25°C, 14 dayst₁/₂ = 28 days
Photodegradation500 W/m², 24 hourst₁/₂ = 12 hours
Daphnia magna LC5048-hour exposure, static renewalLC50 = 8.2 mg/L

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